(E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide
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Overview
Description
(E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the benzofuran moiety, along with the acrylamide and chlorophenyl groups, suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of o-hydroxyaryl ketones with suitable reagents.
Introduction of Acrylamide Group: The acrylamide group can be introduced through the reaction of the benzofuran derivative with acryloyl chloride in the presence of a base like triethylamine.
Chlorophenyl Substitution: The chlorophenyl group can be introduced via a substitution reaction using 2-chlorophenylamine and appropriate coupling agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalysts, solvents, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be studied for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine
In medicine, derivatives of benzofuran compounds have been investigated for their therapeutic potential. This compound may serve as a lead compound for the development of new drugs.
Industry
In the industrial sector, such compounds can be used in the development of new materials, dyes, or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-carboxamide: Lacks the acrylamide and chlorophenyl groups.
3-(2-chlorophenyl)acrylamide: Lacks the benzofuran moiety.
(E)-3-(3-phenyl)acrylamido)benzofuran-2-carboxamide: Similar structure but without the chlorine atom.
Uniqueness
(E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide is unique due to the combination of the benzofuran core, acrylamide group, and chlorophenyl substitution. This unique structure may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c19-13-7-3-1-5-11(13)9-10-15(22)21-16-12-6-2-4-8-14(12)24-17(16)18(20)23/h1-10H,(H2,20,23)(H,21,22)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPJZIDRGRLNBL-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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